

# Spectroscopic Data of 2-Fluoro-DL-phenylglycine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2-Fluoro-DL-phenylglycine

CAS No.: 2343-27-3

Cat. No.: B10841524

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## Introduction: The Significance of Fluorinated Amino Acids in Modern Research

The strategic incorporation of fluorine into amino acids represents a powerful tool in chemical biology, medicinal chemistry, and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the ability of the  $^{19}\text{F}$  nucleus to be readily detected by Nuclear Magnetic Resonance (NMR) spectroscopy—offer researchers unparalleled opportunities to modulate and probe biological systems. **2-Fluoro-DL-phenylglycine**, a non-proteinogenic amino acid, is a prime example of a fluorinated building block that holds significant potential in the development of novel peptides, peptidomimetics, and pharmaceuticals. Its structural rigidity and altered electronic properties compared to its non-fluorinated analog, phenylglycine, can impart enhanced metabolic stability, altered binding affinities, and unique conformational constraints to bioactive molecules.

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **2-Fluoro-DL-phenylglycine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a Senior Application Scientist, the following sections are designed to not only present the raw data but also to offer expert interpretation and insights into

the experimental considerations, thereby providing researchers, scientists, and drug development professionals with a robust resource for the characterization and utilization of this important fluorinated amino acid.

## Molecular Structure and Isotopic Distribution

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular architecture of **2-Fluoro-DL-phenylglycine**.

Caption: Molecular structure of **2-Fluoro-DL-phenylglycine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For **2-Fluoro-DL-phenylglycine**,  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR are all highly informative.

## Experimental Protocol: NMR Sample Preparation and Acquisition

- Sample Preparation:
  - Weigh approximately 5-10 mg of **2-Fluoro-DL-phenylglycine**.
  - Dissolve the sample in a suitable deuterated solvent (e.g.,  $\text{D}_2\text{O}$ ,  $\text{DMSO-d}_6$ ). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g.,  $-\text{NH}_2$  and  $-\text{COOH}$ ).
  - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
  - Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
  - For  $^1\text{H}$  NMR, a standard single-pulse experiment is typically sufficient.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.

- For  $^{19}\text{F}$  NMR, a direct observation experiment is performed. Due to the high sensitivity and natural abundance of  $^{19}\text{F}$ , acquisition times are generally short.

## $^1\text{H}$ NMR Spectroscopy: A Proton's Perspective

The  $^1\text{H}$  NMR spectrum of **2-Fluoro-DL-phenylglycine** is characterized by signals from the aromatic protons and the alpha-proton. The fluorine substituent on the phenyl ring will introduce complexity through spin-spin coupling to the nearby aromatic protons.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **2-Fluoro-DL-phenylglycine**

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constants (J, Hz)
Aromatic CHs	7.0 - 7.6	m	
$\alpha$ -CH	~4.5 - 5.0	s (or d if coupled to $\text{NH}_2$ )	
$\text{NH}_2$	Variable (broad)	s	
COOH	Variable (broad)	s	

Note: Actual chemical shifts can vary depending on the solvent, concentration, and pH.

Interpretation and Causality:

- Aromatic Region (7.0 - 7.6 ppm):** The signals for the four protons on the fluorophenyl ring will appear in this region. The ortho-fluorine substituent will deshield the adjacent protons and introduce through-bond coupling, leading to complex splitting patterns. The exact chemical shifts and coupling constants would require spectral simulation for precise assignment.
- Alpha-Proton (~4.5 - 5.0 ppm):** The chemical shift of the  $\alpha$ -proton is influenced by the adjacent electron-withdrawing amino and carboxylic acid groups, as well as the aromatic ring. In a deuterated solvent like  $\text{D}_2\text{O}$ , the  $\text{NH}_2$  protons will exchange with deuterium, resulting in a singlet for the  $\alpha$ -proton. In a non-exchanging solvent like  $\text{DMSO-d}_6$ , coupling to the  $\text{NH}_2$  protons may be observed, resulting in a doublet.

## <sup>13</sup>C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule. The fluorine substituent will have a significant effect on the chemical shifts of the aromatic carbons through both inductive and resonance effects, and will also introduce C-F coupling.

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for **2-Fluoro-DL-phenylglycine**

Carbon	Predicted Chemical Shift (δ, ppm)
C=O	~170 - 175
C-F	~160 - 165 (d, <sup>1</sup> JCF ≈ 245 Hz)
Aromatic CHs	~115 - 135
C-C <sub>α</sub>	~130 - 135
α-C	~55 - 60

Note: The carbon directly bonded to fluorine will appear as a doublet with a large one-bond coupling constant (<sup>1</sup>JCF).

### Expertise in Action: Interpreting C-F Coupling

The observation of a large <sup>1</sup>JCF coupling constant (typically > 240 Hz) is a definitive indicator of a direct C-F bond. The magnitude of this coupling can provide insights into the hybridization of the carbon atom and the electronic environment.

## <sup>19</sup>F NMR Spectroscopy: A Unique and Sensitive Probe

<sup>19</sup>F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the <sup>19</sup>F nucleus. The chemical shift of the fluorine atom is highly sensitive to its electronic environment.

Expected <sup>19</sup>F NMR Data:

- **Chemical Shift:** The chemical shift for an aryl fluoride is typically in the range of -100 to -140 ppm (relative to  $\text{CFCl}_3$ ).
- **Multiplicity:** The  $^{19}\text{F}$  signal will be split by the adjacent aromatic protons, resulting in a complex multiplet.

## Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of **2-Fluoro-DL-phenylglycine** will exhibit characteristic absorption bands for the amino, carboxylic acid, and aromatic moieties.

## Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** A small amount of the solid **2-Fluoro-DL-phenylglycine** is placed directly on the ATR crystal.
- **Data Acquisition:** The spectrum is recorded over the mid-infrared range (typically  $4000 - 400 \text{ cm}^{-1}$ ). An air background spectrum is collected prior to the sample measurement.

Table 3: Characteristic IR Absorption Bands for **2-Fluoro-DL-phenylglycine**

Functional Group	Wavenumber ( $\text{cm}^{-1}$ )	Intensity
O-H stretch (carboxylic acid)	3300 - 2500	Broad, Strong
N-H stretch (amine)	3400 - 3250	Medium
C=O stretch (carboxylic acid)	1725 - 1700	Strong
C=C stretch (aromatic)	1600 - 1450	Medium
C-F stretch	1250 - 1000	Strong

### Trustworthiness Through Self-Validation:

The presence of a broad absorption in the  $3300\text{-}2500 \text{ cm}^{-1}$  region, characteristic of the O-H stretch of a carboxylic acid, in conjunction with a strong C=O stretch around  $1700 \text{ cm}^{-1}$ ,

provides a self-validating confirmation of the carboxylic acid functionality. Similarly, the N-H stretching vibrations, coupled with bending modes (not listed, but typically around  $1600\text{ cm}^{-1}$ ), confirm the primary amine.

## Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

## Experimental Protocol: Electrospray Ionization (ESI)-MS

- **Sample Preparation:** A dilute solution of **2-Fluoro-DL-phenylglycine** is prepared in a suitable solvent (e.g., methanol/water).
- **Data Acquisition:** The solution is infused into the ESI source. Mass spectra are acquired in both positive and negative ion modes.

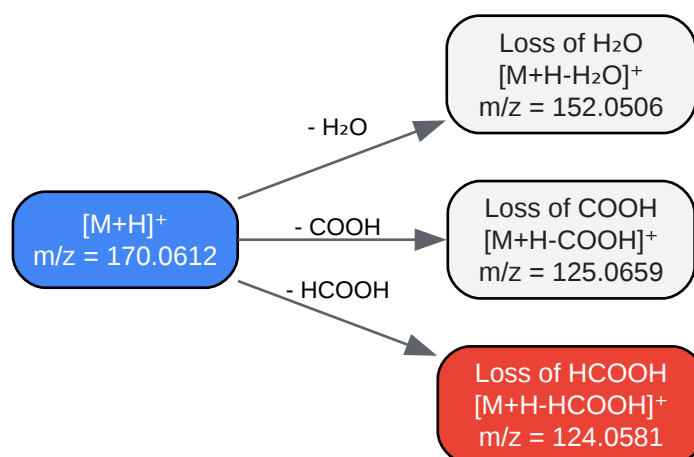
Table 4: Mass Spectrometry Data for **2-Fluoro-DL-phenylglycine**

Ion	m/z (calculated)	m/z (observed)
[M+H] <sup>+</sup>	170.0612	170.0612
[M-H] <sup>-</sup>	168.0466	168.0466

Source: PubChem CID 580073[1]

## Fragmentation Analysis: Deciphering the Molecular Breakdown

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion.



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Caption: Plausible fragmentation pathway for the  $[M+H]^+$  ion of **2-Fluoro-DL-phenylglycine**.

Interpretation:

- The base peak observed at m/z 124 in the GC-MS data on PubChem corresponds to the loss of formic acid ( $HCOOH$ ) from the protonated molecule.[1] This is a common fragmentation pathway for  $\alpha$ -amino acids.
- The loss of water ( $H_2O$ ) from the carboxylic acid group is also a plausible fragmentation, leading to an ion at m/z 152.
- Decarboxylation (loss of  $COOH$ ) would result in a fragment at m/z 125.

## Conclusion: A Spectroscopic Fingerprint for a Versatile Building Block

This technical guide has provided a comprehensive overview of the expected and reported spectroscopic data for **2-Fluoro-DL-phenylglycine**. The interplay of  $^1H$ ,  $^{13}C$ , and  $^{19}F$  NMR, in conjunction with IR and MS, provides an unambiguous spectroscopic fingerprint for this valuable fluorinated amino acid. For researchers in drug discovery and materials science, a thorough understanding of this data is paramount for confirming the identity and purity of their starting materials and for the structural characterization of their final products. The principles and data presented herein serve as a foundational resource for the effective utilization of **2-Fluoro-DL-phenylglycine** in a wide array of scientific endeavors.

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